tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate, also known by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of approximately 201.27 g/mol. The compound is characterized by its unique azetidine structure, which includes a tert-butyl group and a hydroxymethyl substituent. It is classified under the category of azetidine derivatives, which are cyclic amines that have applications in medicinal chemistry and organic synthesis.
The compound is primarily sourced from chemical suppliers, with its CAS number being 2920239-75-2. It is typically available in a purity of 95% or higher, making it suitable for various research applications .
The synthesis of tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate can be approached through several methods. One common technique involves the use of chiral auxiliary strategies to ensure the correct stereochemistry at the azetidine ring.
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and selectivity. For example, using polar protic solvents may enhance the solubility of reactants and intermediates, facilitating better reaction kinetics.
The molecular structure of tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate features a five-membered azetidine ring with various substituents:
O=C(N1[C@@H](C)[C@@H](CO)C1)OC(C)(C)C
.The compound can undergo various chemical reactions typical of carboxylates and amines:
Reactions are often carried out under controlled environments to prevent side reactions, particularly when dealing with sensitive functional groups.
The mechanism by which tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate exerts its effects can vary depending on its application in biological systems:
The exact mechanisms would require further empirical studies, including kinetic assays and binding affinity measurements.
tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate has several scientific uses:
This compound represents a valuable asset in chemical research due to its diverse applications and potential for further development in pharmaceutical sciences .
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3